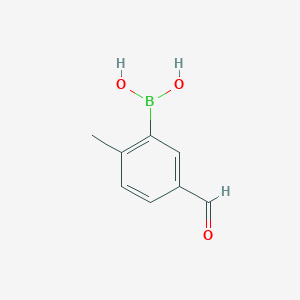
2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester
Overview
Description
This compound, also known by its IUPAC name 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-1,3-thiazole-5-carboxylic acid, has a molecular weight of 270.7 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.7 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Environmental Impact and Detection
- Parabens in Aquatic Environments: A study reviews the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid used as preservatives. Despite not being directly related to the queried compound, this research highlights concerns about the environmental persistence of chemical compounds and their potential as endocrine disruptors (Haman et al., 2015).
Chemical Modification and Synthesis
- Xylan Derivatives: Chemical modification of xylan, a polysaccharide, into ethers and esters with specific properties indicates the potential for creating novel biomaterials. This study underscores the value of chemical modifications in developing new materials with desired functionalities (Petzold-Welcke et al., 2014).
Toxicity and Health Implications
- Ethyl Carbamate in Foods and Beverages: Ethyl carbamate is discussed in terms of its occurrence, production mechanisms, and health implications, emphasizing the importance of understanding chemical toxicity in consumer products. Although not the focus compound, the review serves as a reminder of the critical need for chemical safety evaluation (Weber & Sharypov, 2009).
Pharmaceutical Impurities and Synthesis
- Synthesis of Omeprazole and Impurities: While omeprazole differs from the queried compound, this review on synthesizing omeprazole and its impurities in proton pump inhibitors reflects the complexity and challenges in pharmaceutical chemistry, highlighting the meticulous attention required to manage impurities in drug development (Saini et al., 2019).
Future Directions
properties
IUPAC Name |
ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-3-18-10(17)7-5-13-11(19-7)16-9-4-8(12)14-6(2)15-9/h4-5H,3H2,1-2H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYALFPZEXQSYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)





